molecular formula C19H17Cl2FN6O B2867718 N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898611-49-9

N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2867718
CAS No.: 898611-49-9
M. Wt: 435.28
InChI Key: WJWDSXSCQWAYDU-UHFFFAOYSA-N
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Description

N2-(3-Chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by two aromatic amine substituents (3-chloro-4-fluorophenyl and 4-chlorophenyl) at the N2 and N4 positions, respectively, and a morpholino group at the C6 position. The structural complexity of this compound arises from the strategic placement of electron-withdrawing groups (chloro and fluoro) on the aromatic rings, which enhance lipophilicity and binding affinity to biological targets. The morpholino moiety contributes to improved solubility and metabolic stability compared to non-polar substituents .

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN6O/c20-12-1-3-13(4-2-12)23-17-25-18(24-14-5-6-16(22)15(21)11-14)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDSXSCQWAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 4-chloroaniline in the presence of a triazine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the compound into smaller fragments.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while hydrolysis can produce amines and other smaller organic molecules.

Scientific Research Applications

N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazine derivatives with variations in substituents at the N2, N4, and C6 positions exhibit distinct physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents (N2/N4/C6) Key Features Reference
Target Compound 3-Cl-4-F-C6H3 / 4-Cl-C6H4 / morpholino High lipophilicity due to chloro/fluoro groups; morpholino enhances solubility. Potential anticancer activity inferred from structural analogs.
N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine (4f ) 4-Cl-C6H4 / 4-MeO-C6H4 / morpholino Methoxy group increases electron density, potentially altering pharmacokinetics. Lower yield (62%) compared to target compound synthesis.
6-Chloro-N2-(4-chlorophenyl)-N4-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine (L4 ) 4-Cl-C6H4 / pyrimidinyl / Cl Pyrimidinyl substituent may enhance DNA intercalation. Absence of morpholino reduces solubility.
N2-(4-(5-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine Benzoimidazolyl / phenyl / morpholino Bulky benzoimidazolyl group likely improves target specificity. Patent claims anticancer utility.

Pharmacological Activity

  • Anticancer Potential: The target compound’s chloro/fluoro substituents are associated with enhanced cytotoxicity in structurally related triazines. For example, platinum(IV) and palladium(II) complexes of triazine ligands (e.g., L1–L4) show potent activity against cancer cell lines, though specific IC50 data for the target compound are unavailable .
  • Bioavailability: Hydrochloride salts of related triazines (e.g., N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride) are commercially available, suggesting improved solubility and stability for pharmaceutical applications .

Physical and Spectral Properties

  • Melting Points: Analog 4f melts at 140–142°C , while morpholino-containing triazines with bulkier substituents (e.g., benzoimidazolyl) may exhibit higher melting points due to crystalline packing .
  • Spectroscopy : IR and NMR data for analogs (e.g., 4f : IR 3262 cm⁻¹ for N-H stretch; δ 3.23 ppm for methoxy protons) provide benchmarks for verifying the target compound’s structure .

Stability and Commercial Availability

  • Hydrochloride salts of triazine derivatives (e.g., 5205 , 5207 ) are marketed by suppliers like TaiChem and Combi-Blocks, indicating their stability under standard storage conditions .
  • The morpholino group in the target compound likely mitigates hydrolysis risks compared to labile substituents (e.g., trichloromethyl in oxadiazin-2-amine derivatives) .

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